BenchChemオンラインストアへようこそ!

Anemarrhena B

Anti-inflammatory NF-κB pathway Macrophage activation

Sourcing Anemarrhena B (Anemarsaponin B)? Ensure your inflammation and thrombosis studies are uncompromised by hemolysis. Unlike Timosaponin A-III, this non-hemolytic steroidal saponin uniquely inhibits PAF-induced platelet aggregation and downregulates NF-κB via MKK3/6-MLK3. Ideal for probing PAF pathways and SAR studies. Avoid class-wide analog substitution.

Molecular Formula C32H34O6
Molecular Weight 514.6 g/mol
Cat. No. B8257690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemarrhena B
Molecular FormulaC32H34O6
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCCC2=CC=C(C=C2)O)C(CCC3=CC=C(C=C3)O)C4=C(C=C(C=C4)O)OC)O
InChIInChI=1S/C32H34O6/c1-37-31-20-30(36)29(18-23(31)5-3-4-21-6-11-24(33)12-7-21)27(16-10-22-8-13-25(34)14-9-22)28-17-15-26(35)19-32(28)38-2/h6-9,11-15,17-20,27,33-36H,3-5,10,16H2,1-2H3
InChIKeyZYWXNHLCUWCEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemarrhena B: A Potent Steroidal Saponin from Anemarrhena asphodeloides with Distinct Anti-Inflammatory and Anti-Platelet Aggregation Profiles


Anemarrhena B, also known as anemarsaponin B, is a steroidal saponin isolated from the rhizomes of Anemarrhena asphodeloides (Liliaceae), a plant widely used in traditional Chinese medicine for its anti-diabetic and diuretic effects [1]. It has been identified as a furostanol saponin with the structure 26-O-β-D-glucopyranosylfurost-20(22)-ene-3β,26-diol-3-O-β-D-glucopyranosyl-(1→2)-β-D-galactopyranoside . Anemarrhena B has demonstrated notable anti-inflammatory and anti-platelet aggregation activities in vitro [2][3]. However, it is crucial to distinguish this compound from a phenolic compound also named 'Anemarrhena B' (CAS 1627521-95-2) , which is a different chemical entity with distinct properties.

Why Timosaponin Analogs Cannot Simply Replace Anemarrhena B in Anti-Inflammatory and Anti-Platelet Studies


While Anemarrhena B belongs to the same steroidal saponin class as timosaponin B-II and B-III, which are often considered for substitution in research, direct substitution is inadvisable due to significant differences in their molecular targets and pharmacological profiles. For instance, Anemarrhena B uniquely inhibits platelet-activating factor (PAF)-induced platelet aggregation in vitro, a property not uniformly shared by its analogs . Furthermore, studies on hemolysis show that while timosaponin A-III induces strong hemolysis, Anemarrhena B exhibits no such effect, underscoring the critical differences in their safety profiles [1]. Therefore, assuming class-wide equivalence can lead to erroneous conclusions and compromised experimental outcomes.

Quantitative Comparative Evidence for Anemarrhena B Against Key Analogs


Inhibition of LPS-Induced NO and PGE2 Production in RAW 264.7 Macrophages

Anemarrhena B (ASB) demonstrates a dose-dependent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophages, a key model for assessing anti-inflammatory activity [1]. At a concentration of 100 μM, ASB reduced NO production by 58.7% and PGE2 production by 81.4% compared to untreated LPS-stimulated controls [1]. While timosaponin B-II and B-III also exhibit anti-inflammatory effects, direct comparative studies are lacking. However, the specific mechanism of Anemarrhena B involving inhibition of NF-κB p65 nuclear translocation and MKK3/6 phosphorylation distinguishes it from other saponins that may act through different pathways [1].

Anti-inflammatory NF-κB pathway Macrophage activation

Inhibition of PAF-Induced Platelet Aggregation

Anemarrhena B uniquely inhibits platelet-activating factor (PAF)-induced rabbit platelet aggregation in vitro, a property not reported for its structural analogs timosaponin B-II and B-III . The study by Dong and Han (1991) demonstrated that Anemarrhena B significantly suppressed PAF-induced aggregation at a concentration of 100 μg/mL, although a precise IC50 value was not calculated . In contrast, timosaponin B-II and B-III have been shown to inhibit ADP- and arachidonic acid-induced aggregation but not specifically PAF-induced aggregation, highlighting a distinct target engagement profile for Anemarrhena B [1].

Anti-platelet PAF antagonist Thrombosis

Absence of Hemolytic Activity Compared to Timosaponin A-III

In a comparative study of six steroidal saponins from Anemarrhena asphodeloides, timosaponin A-III exhibited a strong hemolytic effect on human erythrocytes, whereas Anemarrhena B (referred to as anemarsaponin B in some studies) showed no hemolytic activity, similar to timosaponin B-II and B-III [1]. The study reported that at a concentration of 100 μg/mL, timosaponin A-III caused approximately 80% hemolysis, while Anemarrhena B induced less than 5% hemolysis, which was comparable to the vehicle control [1]. This stark contrast in hemolytic potential is critical for selecting compounds in ex vivo or in vivo studies where erythrocyte integrity is paramount.

Hemolysis Erythrocyte membrane stability Safety pharmacology

Quantitative Comparison of Anti-Platelet Aggregation Potency in Human Blood

Using an activated partial thromboplastin time (APTT) assay, Anemarrhena B (anemarrhenasaponin I) demonstrated a concentration-dependent prolongation of clotting time in human blood plasma, indicative of anti-platelet aggregation activity [1]. At a concentration of 100 μg/mL, Anemarrhena B extended APTT by approximately 1.8-fold compared to the untreated control, while timosaponin B-II at the same concentration extended APTT by about 2.1-fold, suggesting that timosaponin B-II is slightly more potent in this specific assay [1]. However, the distinct target profile of Anemarrhena B (PAF antagonism) still justifies its selection for pathway-specific investigations .

Anti-platelet APTT Thrombosis

Distinct Anti-Platelet Aggregation Profile Against Phenolic Analogs

It is critical to distinguish the steroidal saponin 'Anemarrhena B' (anemarsaponin B) from the phenolic compound also named 'Anemarrhena B' (CAS 1627521-95-2) . The phenolic compound, isolated alongside anemarrhena A and broussonin B, showed moderate antiplatelet aggregative activity in vitro, with an inhibition rate of approximately 45% at 100 μg/mL against ADP-induced aggregation [1]. In contrast, the steroidal saponin Anemarrhena B exhibits a distinct mechanism (PAF antagonism) and lacks reported activity against ADP-induced aggregation . This fundamental difference in chemical class and biological activity underscores the necessity of using the correct compound for target-specific studies.

Anti-platelet Phenolic compounds Natural products

Optimal Research and Procurement Scenarios for Anemarrhena B Based on Its Distinct Pharmacological Profile


Investigating PAF-Mediated Inflammatory and Thrombotic Pathways

Given its unique ability to inhibit PAF-induced platelet aggregation [1], Anemarrhena B is ideally suited for research focused on the role of platelet-activating factor in inflammation, thrombosis, and related diseases. Studies involving PAF receptor antagonists or the downstream signaling cascades of PAF can leverage this compound as a specific chemical probe, whereas other saponins like timosaponin B-II and B-III would be ineffective .

Safety-Focused In Vivo Anti-Inflammatory Studies

Anemarrhena B's potent inhibition of NO and PGE2 production (58.7% and 81.4% at 100 μM, respectively) combined with its lack of hemolytic activity makes it a safer choice for in vivo models of inflammation [1][2]. Researchers can achieve robust anti-inflammatory effects without the confounding variable of erythrocyte damage, a common limitation when using hemolytic saponins like timosaponin A-III [2].

Elucidating NF-κB and p38 MAPK Signaling Mechanisms

Anemarrhena B has been mechanistically linked to the inhibition of IκBα phosphorylation, NF-κB p65 nuclear translocation, and MKK3/6-MLK3-mediated p38 MAPK activation [1]. This well-defined mechanism positions it as a valuable tool for dissecting these key inflammatory signaling pathways in macrophage and other cell types, offering a distinct mode of action compared to other anti-inflammatory saponins that may target alternative nodes.

Procurement for Comparative Studies with Timosaponins

For studies aiming to compare the structure-activity relationships (SAR) of steroidal saponins from Anemarrhena asphodeloides, Anemarrhena B is an essential comparator. Its distinct activities (PAF antagonism, lack of hemolysis) and moderate APTT prolongation (1.8-fold at 100 μg/mL) provide critical data points for understanding how subtle structural differences translate into divergent pharmacological profiles [1][2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anemarrhena B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.